molecular formula C22H17FN2 B8577687 2-Fluoro-1-trityl-1H-imidazole

2-Fluoro-1-trityl-1H-imidazole

Cat. No. B8577687
M. Wt: 328.4 g/mol
InChI Key: RGHZNTJQDIXUPJ-UHFFFAOYSA-N
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Patent
US04463173

Procedure details

To a solution of 2-fluoroimidazole (4.45 g.) in CH2Cl2 (100 ml.) and trimethylamine (7.93 ml.) was added triphenylmethyl chloride (14.4 g.) and the mixture was stirred for 2.5 hours. The solution was washed with water and brine, dried (MgSO4), treated with decolourising charcoal, filtered and evaporated. The solid residue was triturated with ether followed by methanol to give 2-fluoro-1-triphenylmethylimidazole (13.6 g.), m.p. 182°-185°.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.93 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[C:7]1([C:13](Cl)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(Cl)Cl.CN(C)C>[F:1][C:2]1[N:3]([C:13]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
FC=1NC=CN1
Name
Quantity
14.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7.93 mL
Type
solvent
Smiles
CN(C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
ADDITION
Type
ADDITION
Details
treated with decolourising charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC=1N(C=CN1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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